1-Azaspiro[4.4]nonane-3-sulfonamidehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-azaspiro[4.4]nonane-3-sulfonamide hydrochloride is a chemical compound with the molecular formula C8H16N2O2S·HCl. It is known for its unique spirocyclic structure, which consists of a spiro-connected azaspiro and sulfonamide moiety.
Preparation Methods
The synthesis of 1-azaspiro[4.4]nonane-3-sulfonamide hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.
Introduction of the sulfonamide group: The sulfonamide group is introduced through a reaction with a sulfonyl chloride derivative under basic conditions.
Hydrochloride salt formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis and purification.
Chemical Reactions Analysis
1-azaspiro[4.4]nonane-3-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
1-azaspiro[4.4]nonane-3-sulfonamide hydrochloride has found applications in several scientific research areas:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Biological Studies: It is used as a tool compound to study the biological pathways involving sulfonamide-containing molecules.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 1-azaspiro[4.4]nonane-3-sulfonamide hydrochloride involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the spirocyclic structure may enhance the compound’s binding affinity and selectivity for certain receptors or enzymes .
Comparison with Similar Compounds
1-azaspiro[4.4]nonane-3-sulfonamide hydrochloride can be compared with other spirocyclic sulfonamides, such as:
- 1-azaspiro[4.5]decane-3-sulfonamide hydrochloride
- 1-azaspiro[5.4]decane-3-sulfonamide hydrochloride
These compounds share similar structural features but differ in the size of the spirocyclic ring, which can influence their chemical reactivity and biological activity. The uniqueness of 1-azaspiro[4.4]nonane-3-sulfonamide hydrochloride lies in its specific ring size and the resulting steric and electronic properties .
Properties
Molecular Formula |
C8H17ClN2O2S |
---|---|
Molecular Weight |
240.75 g/mol |
IUPAC Name |
1-azaspiro[4.4]nonane-3-sulfonamide;hydrochloride |
InChI |
InChI=1S/C8H16N2O2S.ClH/c9-13(11,12)7-5-8(10-6-7)3-1-2-4-8;/h7,10H,1-6H2,(H2,9,11,12);1H |
InChI Key |
XXKZLDZVGXQHOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC(CN2)S(=O)(=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.